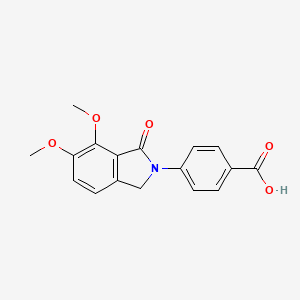

![molecular formula C19H19N3O4S B2983837 N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide CAS No. 903281-86-7](/img/structure/B2983837.png)

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Potential Antagonist Applications

- 5-HT6 Antagonists : Compounds similar to N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide, particularly those in the phenyl benzenesulfonamides class, have been identified as high affinity and selective 5-HT6 antagonists. These compounds show potential for further pre-clinical evaluation due to their pharmacokinetic profiles and central nervous system (CNS) penetration (Bromidge et al., 2001).

2. Cognitive Enhancing Properties

- Cognitive Enhancement in Aged Rats : Research on compounds like this compound demonstrated cognitive enhancing properties. Specifically, SB-399885, a compound with high affinity for 5-HT6 receptors, was found to significantly improve cognitive functions in aged rats, suggesting its potential application in treating cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

3. Chemical Synthesis and Applications

- Chemical Synthesis : The compound has applications in the synthesis of secondary amines from primary amines, as demonstrated in a study focusing on the preparation of secondary amines using 2-Nitrobenzenesulfonamides (Kurosawa et al., 2003).

4. Antiviral and Antifungal Activities

- Antiviral and Antifungal Properties : A study on novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides demonstrated their potential for in vitro anti-HIV and antifungal activities, indicating a possible role in developing new therapeutic agents (Zareef et al., 2007).

5. Antitumor Activity

- Potential in Antitumor Therapy : Novel N-arylpyrazole derivatives bearing the sulfonamide moiety, similar to the compound , have shown promising cytotoxicity against human tumor cell lines, suggesting their potential application in cancer therapy (Duan et al., 2016).

6. Prevention of Cerebral Vasospasm

- Prevention of Cerebral Vasospasm : A study investigating the oral administration of endothelin receptor antagonists, including compounds similar to this compound, found them effective in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm, suggesting a therapeutic application in such conditions (Zuccarello et al., 1996).

Mecanismo De Acción

Target of Action

It is known that pyridazinone derivatives, to which this compound belongs, have been associated with a wide range of pharmacological activities .

Mode of Action

It is known that the pyridazinone moiety, a key structural element of this compound, has been associated with a broad spectrum of pharmacological activities . The influence of structural changes on the pharmacodynamic profile of the pyridazinone moiety has been extensively studied .

Biochemical Pathways

Pyridazinone derivatives have been found to interact with a variety of biochemical pathways, leading to a wide range of pharmacological effects .

Pharmacokinetics

The pharmacokinetics of pyridazinone derivatives have been a subject of research, and their properties can vary widely depending on the specific structural features of the compound .

Result of Action

Pyridazinone derivatives have been associated with a wide range of effects at the molecular and cellular level .

Action Environment

Such factors can significantly impact the pharmacological activity of pyridazinone derivatives .

Propiedades

IUPAC Name |

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-3-26-19-13-12-18(20-21-19)14-4-6-15(7-5-14)22-27(23,24)17-10-8-16(25-2)9-11-17/h4-13,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBYLSOLDSXBOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2983759.png)

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2983760.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2983768.png)

![5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2983770.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)

![4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2983773.png)

![1-methyl-2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983774.png)